1-(3-Methoxy-4-nitrophenyl)piperidin-4-one chemical properties
1-(3-Methoxy-4-nitrophenyl)piperidin-4-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one
Abstract
1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a heterocyclic compound featuring the N-aryl piperidone scaffold, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization. The presence of a methoxy and a strong electron-withdrawing nitro group on the phenyl ring, combined with the reactive ketone on the piperidine moiety, makes this molecule a versatile intermediate for the synthesis of complex chemical entities.[1] We will explore the causality behind synthetic strategies, detail self-validating analytical protocols, and map the molecule's potential for derivatization, providing a foundational resource for its application in research and drug discovery.
Compound Identification and Physicochemical Profile
The N-aryl-substituted 4-piperidone framework is a predominant pharmacophore in many Central Nervous System (CNS) agents, including antidepressants and antipsychotics.[2] The title compound, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, is a member of this class, distinguished by its specific substitution pattern which significantly influences its electronic properties and reactivity. The nitro group at the para-position deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution.[1]
| Property | Value | Source |
| IUPAC Name | 1-(3-methoxy-4-nitrophenyl)piperidin-4-one | [3] |
| CAS Number | 761440-64-6 | [3] |
| Molecular Formula | C₁₂H₁₄N₂O₄ | N/A |
| Molecular Weight | 250.25 g/mol | N/A |
| PubChem CID | 25918857 | [3] |
| SMILES | COC1=C(C=CC(=C1)N2CCC(=O)CC2)[O-] | [3] |
| InChI Key | VWVGKNTWOBCSTI-UHFFFAOYSA-N | [3] |
| Form | Solid (predicted) | [4] |
Synthesis and Mechanistic Considerations
The synthesis of N-aryl piperidones can be approached through several routes. A common, though sometimes tedious, method involves the direct reaction of anilines with 1,5-dichloro-3-pentanone.[2][5] A more efficient and versatile approach utilizes an exchange reaction with a pre-formed piperidinium salt, which avoids the difficult preparation of the dichloro-pentanone starting material.[2]
Proposed Synthetic Workflow
The following workflow is a robust and efficient method for preparing N-aryl piperidones, adapted from established literature procedures.[2] The key step is the nucleophilic addition-elimination reaction between the aniline and an activated piperidone precursor.
Caption: Proposed two-step synthesis of the target compound.
Mechanistic Rationale
The core of this synthesis lies in the base-catalyzed Hofmann elimination of the N-methyl-N-benzyl-4-oxopiperidinium salt. This in-situ generates a transient Michael acceptor. The substituted aniline, 3-methoxy-4-nitroaniline, then acts as a nucleophile, adding in a Michael-type fashion. Subsequent intramolecular cyclization displaces benzylmethylamine to yield the final N-aryl piperidone product.[2] This method is advantageous as it accommodates a wide variety of anilines, including those with electron-withdrawing groups like the nitro group present in our target precursor.[2]
Spectroscopic and Analytical Profile
| Analysis Type | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals in the δ 7.0-8.0 ppm range, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Methoxy Protons: A sharp singlet around δ 3.9 ppm. Piperidine Protons: Two sets of triplets in the δ 2.5-3.8 ppm range, corresponding to the protons alpha to the nitrogen and alpha to the carbonyl, respectively. |
| ¹³C NMR | Carbonyl Carbon: A signal in the δ 205-210 ppm region. Aromatic Carbons: Multiple signals between δ 110-155 ppm. Methoxy Carbon: A signal around δ 56 ppm. Piperidine Carbons: Aliphatic signals in the δ 40-55 ppm range. |
| IR (Infrared) | C=O Stretch (Ketone): Strong absorbance around 1715-1725 cm⁻¹. N-O Stretch (Nitro): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric). C-N Stretch (Aryl Amine): Absorbance around 1335-1250 cm⁻¹. C-O Stretch (Aryl Ether): Absorbance around 1275-1200 cm⁻¹. |
| MS (Mass Spec) | Molecular Ion (M⁺): Expected at m/z = 250.10. Key Fragments: Loss of NO₂ (m/z = 204), cleavage of the piperidone ring. |
Chemical Reactivity and Derivatization Potential
The structure of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one offers several reactive sites, making it a valuable intermediate for building more complex molecules.[1]
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The Ketone Group: The carbonyl at the C4 position is a primary site for transformation. It can undergo nucleophilic addition, reduction to the corresponding alcohol (1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol), or reductive amination to install a variety of substituents.[1][6]
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The Nitro Group: The nitro group is readily reduced to an aniline derivative. This transformation is critical as it unmasks a nucleophilic amino group, which can then be used for amide bond formation, sulfonylation, or other coupling reactions.
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The Aromatic Ring: The strong electron-withdrawing effect of the nitro group makes the aromatic ring electron-deficient, opening the possibility for nucleophilic aromatic substitution (SₙAr) reactions, although this is less common than reactions at the other sites.[1]
Caption: Key reactivity and derivatization pathways.
Potential Applications in Medicinal Chemistry
The piperidin-4-one nucleus is a well-established pharmacophore with diverse biological activities, including anticancer, antimicrobial, and anti-HIV properties.[7][8][9] The incorporation of the N-aryl moiety, specifically the nitrophenyl group, can further modulate a compound's biological profile. Nitroaromatic compounds are known to act as bioreductive prodrugs, where the in-vivo reduction of the nitro group can lead to cytotoxic intermediates active against cancer cells or microbial pathogens.[1] Therefore, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one serves as a valuable starting point for the synthesis of novel therapeutic agents targeting a range of diseases.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of the title compound, designed to be self-validating through integrated purification and analysis steps.
Synthesis Protocol: Arylamine Exchange Reaction
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Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine N-methyl-N-benzyl-4-oxopiperidinium iodide (1.0 eq), 3-methoxy-4-nitroaniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
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Reaction Setup: Add anhydrous acetonitrile to the flask to create a 0.2 M solution with respect to the piperidinium salt.
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Reaction Execution: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%).
-
Isolation: Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one as a solid.
Characterization Protocol
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Nuclear Magnetic Resonance (NMR):
-
Prepare a ~10 mg/mL sample in deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Confirm the presence of all expected proton and carbon signals as outlined in Section 3.0.
-
-
Infrared Spectroscopy (IR):
-
Obtain an IR spectrum of the solid product using an ATR (Attenuated Total Reflectance) accessory.
-
Verify the presence of characteristic absorbance bands for the ketone, nitro, and ether functional groups.
-
-
Mass Spectrometry (MS):
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Prepare a dilute solution of the compound in methanol or acetonitrile.
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Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source to confirm the exact mass of the molecular ion ([M+H]⁺).
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Conclusion
1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a strategically important chemical intermediate. Its synthesis is achievable through efficient, modern organic chemistry methods. The compound's distinct functional groups—a reactive ketone, a reducible nitro group, and an electron-rich methoxy substituent on an otherwise electron-poor aromatic ring—provide a rich platform for chemical modification. This versatility, coupled with the established pharmacological relevance of the N-aryl piperidone scaffold, positions the molecule as a valuable building block for the development of novel CNS agents, anticancer therapeutics, and antimicrobial compounds. The technical data and protocols outlined in this guide provide a solid foundation for researchers to confidently utilize this compound in their discovery programs.
References
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Dodge, J. A., et al. (2002). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 4(11), 1783–1785. [Link]
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Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
- Google Patents (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
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PubChem (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol. CID 25918860. [Link]
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ResearchGate (n.d.). Piperidin-4-one: The Potential Pharmacophore. [Link]
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